molecular formula C9H10N2O2 B11778055 Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate

Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate

Cat. No.: B11778055
M. Wt: 178.19 g/mol
InChI Key: UOJYHEMJJFHHKM-UHFFFAOYSA-N
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Description

Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate

InChI

InChI=1S/C9H10N2O2/c1-13-9(12)8-4-7-6(5-11-8)2-3-10-7/h4-5,10H,2-3H2,1H3

InChI Key

UOJYHEMJJFHHKM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2CCNC2=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a palladium-catalyzed Larock indole synthesis can be utilized to form the indole unit, followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction to form the key pyrrolo[2,3-c]carbazole unit .

Industrial Production Methods

Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate is unique due to its specific substitution pattern and the resulting biological activities. Its ability to serve as a versatile building block in synthetic chemistry further distinguishes it from other similar compounds.

Biological Activity

Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a bicyclic structure that includes both pyrrole and pyridine moieties. Its molecular formula is C9H8N2O3C_9H_8N_2O_3 with a molecular weight of approximately 180.17 g/mol. The compound's unique structure contributes to its biological activity, particularly in the context of drug development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrolo derivatives, including this compound. For instance, derivatives of pyrrolo compounds have shown significant inhibitory effects against various cancer cell lines. In one study, the compound exhibited an IC50 value in the micromolar range against Hep3B cells, indicating potent anti-proliferative activity .

The mechanism by which this compound exerts its effects appears to involve the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in tumor growth and angiogenesis. The compound acts as a hinge binder within the FGFR kinase domain, forming hydrogen bonds that stabilize its binding and inhibit receptor activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of pyrrolo derivatives. Modifications at specific positions on the pyrrolo ring can significantly influence potency and selectivity. For example, substituents that enhance hydrophobic interactions or form additional hydrogen bonds have been shown to improve activity against cancer cell lines .

Study Overview

A comprehensive review of pyrrolo[3,4-c]pyridine derivatives demonstrated a broad spectrum of biological activities including analgesic, sedative, antiviral, and antitumor effects . The study specifically noted that modifications in substituents at the 4-position of the phenyl ring could enhance insulin sensitivity in adipocytes by up to 37.4%, indicating potential applications in metabolic disorders .

Comparative Analysis Table

Compound IC50 (µM) Target Activity
This compound~1.9FGFR1Anti-proliferative
Pyrrolo[3,4-c]pyridine derivative~0.048Various cancer cell linesAntitumor
Phenoxy-substituted pyrrolo derivative0.3 - 100Insulin sensitivityMetabolic enhancer

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